REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](Cl)=[O:5])[CH3:2].C([N:14]1[CH2:19][CH2:18][CH:17](OC2C=CC(Cl)=CC=2)[CH2:16][CH2:15]1)C1C=CC=CC=1>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
1-benzyl-4-(p-chlorophenoxy)piperidine
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)OC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzene and benzylchloride is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |